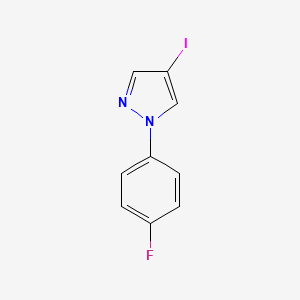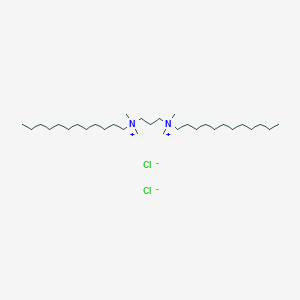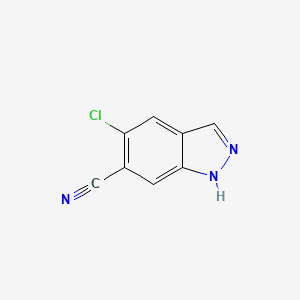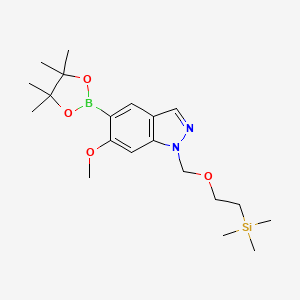
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole
Overview
Description
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both fluorine and iodine substituents on a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 4-iodoacetophenone.
Formation of Pyrazole Ring: The key step involves the cyclization of these starting materials to form the pyrazole ring. This can be achieved through a condensation reaction with hydrazine hydrate under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine substituent.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. Palladium catalysts are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. Fluorinated pyrazoles are known for their stability and potential use in organic electronics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing diverse chemical libraries for screening in drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-iodo-1H-pyrazole: This compound has a similar structure but with the iodine substituent at a different position on the pyrazole ring. This positional isomer may exhibit different reactivity and biological activity.
1-(4-Fluorophenyl)-4-bromo-1H-pyrazole: Replacing the iodine with bromine can affect the compound’s reactivity and potential applications. Bromine is less reactive than iodine, which may influence the types of reactions the compound can undergo.
1-(4-Fluorophenyl)-4-chloro-1H-pyrazole: Similarly, replacing iodine with chlorine can lead to differences in chemical behavior and applications. Chlorine is even less reactive than bromine, which may limit the compound’s use in certain reactions.
The uniqueness of this compound lies in its combination of fluorine and iodine substituents, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSYNQKZHDCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![trisodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8269568.png)


